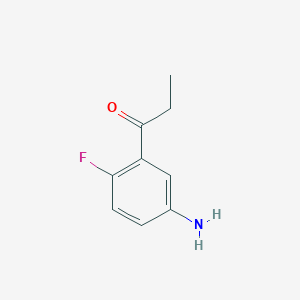

1-(5-Amino-2-fluorophenyl)propan-1-one

Descripción

1-(5-Amino-2-fluorophenyl)propan-1-one is a fluorinated aromatic ketone with a propan-1-one backbone and substituents at the 2- and 5-positions of the phenyl ring. The compound features a fluorine atom at the 2-position and an amino group (-NH₂) at the 5-position.

Propiedades

IUPAC Name |

1-(5-amino-2-fluorophenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO/c1-2-9(12)7-5-6(11)3-4-8(7)10/h3-5H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLRBLAMOPOFYHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C=CC(=C1)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807049-73-5 | |

| Record name | 1-(5-amino-2-fluorophenyl)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(5-Amino-2-fluorophenyl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of p-nitroacetophenone with ammonia and sodium fluoride under alkaline conditions. The specific steps include dissolving p-nitroacetophenone in an alcohol or ketone solvent, adding ammonia and sodium fluoride, and allowing the reaction to proceed. The product is then separated, crystallized, and purified to obtain the final compound .

Análisis De Reacciones Químicas

Types of Reactions: 1-(5-Amino-2-fluorophenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The amino and fluorine groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Synthesis Overview

- Starting Materials : 5-Amino-2-fluorobenzaldehyde, propanone.

- Reaction Conditions : Typically involves condensation reactions followed by reduction processes.

General Reaction Scheme

Medicinal Chemistry

The compound has been investigated for its potential as a precursor in the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders. Its structural characteristics make it a candidate for developing inhibitors of monoamine oxidase (MAO), which are crucial in the treatment of depression and Parkinson's disease.

Case Study: MAO Inhibition

Research has shown that derivatives of 1-(5-Amino-2-fluorophenyl)propan-1-one can act as selective inhibitors of MAO-B, suggesting their utility in treating neurodegenerative diseases. A study demonstrated that modifications to the amino group can enhance binding affinity and selectivity towards MAO-B over MAO-A, leading to fewer side effects associated with non-selective inhibitors .

Synthetic Biology

In synthetic biology, this compound serves as an important intermediate in the enzymatic synthesis of chiral amines. The use of transaminases has been highlighted for producing optically pure amines from ketones, showcasing its role in green chemistry initiatives .

Case Study: Enzymatic Synthesis

A notable application involved using 1-(5-Amino-2-fluorophenyl)propan-1-one in the enzymatic production of L-alanine through transamination reactions. This process not only demonstrates the compound's versatility but also its potential in biocatalysis, reducing the need for harsh chemical conditions .

Material Science

The compound's unique properties have led to explorations in material science, particularly in the development of functional materials for sensors and electronic devices. Its ability to form stable complexes with metal ions makes it suitable for applications in catalysis and as a sensor material.

Data Table: Comparison of Applications

Mecanismo De Acción

The mechanism of action of 1-(5-Amino-2-fluorophenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The amino and fluorine groups on the phenyl ring can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and other cellular processes .

Comparación Con Compuestos Similares

Structural Analogs and Substituent Effects

The following table compares 1-(5-Amino-2-fluorophenyl)propan-1-one with structurally related compounds, focusing on substituent positions and functional groups:

Key Observations :

- Biological Activity: Amino-substituted propanones (e.g., cathinones like 4-FMC) exhibit CNS activity due to structural mimicry of neurotransmitters . The 5-amino group in the target compound may confer similar bioactivity, though this requires experimental validation.

- Synthetic Utility: Halogenated analogs (e.g., 1-(3-fluorophenyl)propan-1-one) are widely used in coupling reactions, with yields influenced by substituent positions. The amino group in the target compound may enable unique reaction pathways (e.g., amination or condensation) .

Reactivity and Stability

- Halogenated Analogs: Bromo- and chloro-substituted propanones (e.g., 1-(3-bromo-4-chlorophenyl)propan-1-one) demonstrate stability under harsh conditions, making them intermediates in organohalide synthesis .

Spectroscopic and Physicochemical Properties

While direct data for the target compound is absent, comparisons can be drawn:

- Mass Spectrometry: Halogenated propanones (e.g., 1-(5-bromo-2-fluorophenyl)propan-1-one) show distinct isotopic patterns due to bromine/fluorine . The amino group may alter fragmentation pathways.

- Solubility: Amino groups enhance water solubility compared to purely halogenated analogs (e.g., 1-(4-chlorophenyl)propan-1-one) .

Actividad Biológica

1-(5-Amino-2-fluorophenyl)propan-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, including its antibacterial, antifungal, anticancer, and antioxidant activities, supported by relevant data and case studies.

Chemical Structure and Properties

1-(5-Amino-2-fluorophenyl)propan-1-one is characterized by the following chemical structure:

- Molecular Formula : C10H12FNO

- Molecular Weight : 183.21 g/mol

- IUPAC Name : 1-(5-amino-2-fluorophenyl)propan-1-one

Antibacterial Activity

Research has demonstrated that derivatives of 1-(5-Amino-2-fluorophenyl)propan-1-one exhibit significant antibacterial properties. A study reported that compounds with similar structures showed minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Related Compounds

| Compound | MIC (mg/mL) | Bacterial Strain |

|---|---|---|

| 1-(5-Amino-2-fluorophenyl) | 0.0039 | S. aureus |

| 0.025 | E. coli | |

| Other derivatives | 0.0195 | Bacillus mycoides |

| 0.0048 | Candida albicans |

Antifungal Activity

In addition to antibacterial effects, the compound has shown promising antifungal activity. A related study found that some derivatives exhibited potent antifungal effects against Candida albicans, with MIC values around 16.69 to 78.23 µM .

Anticancer Activity

The anticancer potential of 1-(5-Amino-2-fluorophenyl)propan-1-one has been explored through various in vitro assays. For example, compounds derived from this structure were tested against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines, showing higher cytotoxicity against U-87 cells .

Table 2: Anticancer Activity Against Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1-(5-Amino-2-fluorophenyl) | U-87 | <10 |

| MDA-MB-231 | >20 |

Antioxidant Activity

The antioxidant properties of this compound have also been investigated, revealing its effectiveness in scavenging DPPH radicals. The antioxidant activity was found to be comparable to ascorbic acid, suggesting potential applications in preventing oxidative stress-related diseases .

Case Studies

Case Study 1: Synthesis and Evaluation of Derivatives

A recent study synthesized several derivatives of 1-(5-Amino-2-fluorophenyl)propan-1-one and evaluated their biological activities. The results indicated that modifications at the phenyl ring significantly enhanced both antibacterial and anticancer activities .

Case Study 2: Structure-Activity Relationship (SAR)

An investigation into the SAR of this compound revealed that the presence of electron-donating groups on the aromatic ring improved biological activity. The introduction of fluorine at specific positions was found to enhance potency against certain bacterial strains .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.